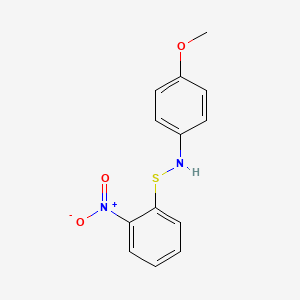

Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro-

Description

Significance of Sulfur-Nitrogen Chemistry in Synthetic Design and Chemical Biology

The chemistry of compounds containing sulfur-nitrogen (S-N) bonds is a field of significant interest due to the unique properties and reactivity these bonds confer. researchgate.net S-N linkages are found in a wide array of molecules that are crucial in synthetic chemistry, materials science, and pharmacology. nih.govopenmedicinalchemistryjournal.com These compounds have been pivotal in the development of pharmaceuticals, agrochemicals, and veterinary medicines. tandfonline.comtandfonline.com

The polarity and reactivity of the S-N bond make it a versatile functional group in synthetic organic chemistry. tandfonline.com Sulfenamides and their derivatives can act as intermediates in the formation of more complex molecules, including various heterocyclic systems. nih.gov Their unique redox properties are also of considerable interest. researchgate.net In chemical biology, the S-N bond is explored for its role in biological metabolism and for designing prodrugs. researchgate.nettandfonline.com The ability of the sulfenamide (B3320178) bond to be selectively cleaved under specific conditions makes it a useful linker in drug delivery systems. researchgate.net Furthermore, the interaction between inorganic sulfur and nitrogen compounds is fundamental to understanding processes ranging from microbial metabolism to atmospheric chemistry. rsc.org

Overview of Arylsulfenamides: Structural Motifs and Reactivity Profiles

Arylsulfenamides are a class of organosulfur compounds characterized by an aryl group attached to the sulfur atom of a sulfenamide (R-S-N-R'). The nature of the S-N single bond is a key feature, with the sulfur atom typically being more electrophilic than the nitrogen. tandfonline.com This polarization makes the sulfur atom susceptible to attack by nucleophiles, a defining characteristic of their reactivity. tandfonline.comresearchgate.net

The stability and reactivity of arylsulfenamides can be tuned by the substituents on both the aryl ring and the nitrogen atom. researchgate.net Electron-withdrawing groups on the aryl ring, such as the nitro group in the title compound, generally increase the electrophilicity of the sulfur atom. Conversely, electron-donating groups on the nitrogen-bound substituent can influence the nucleophilicity of the nitrogen atom. The S-N bond is also known to exhibit rotational barriers, which can be influenced by the steric and electronic nature of its substituents. mcmaster.ca

Common reactions of arylsulfenamides include:

Cleavage by Nucleophiles: The S-N bond can be broken by various nucleophiles, which is a key step in their application as prodrugs. researchgate.net

Oxidation: The sulfur atom can be oxidized to form higher oxidation state compounds like sulfinamides and sulfonamides.

Coupling Reactions: Arylsulfenamides can participate in transition-metal-catalyzed reactions, such as Ullmann-type couplings, to form new sulfur-aryl bonds. nih.gov

The synthesis of sulfenamides is often achieved through the reaction of sulfenyl halides with amines. tandfonline.comresearchgate.net

Rationale for Research Focus on Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro-

While extensive, dedicated studies on Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro- are not prominent, a rationale for its investigation can be constructed based on its structural features and the known chemistry of related compounds. The molecule is an isomer of the more commonly studied N-(4-methoxyphenyl)-nitrobenzenesulfonamides, which are sulfonamides (containing an SO2 group) rather than sulfenamides (containing an S group). mdpi.com Research into these sulfonamide isomers has focused on analyzing their crystal structures and intermolecular interactions, such as hydrogen bonding. mdpi.com

The specific arrangement of functional groups in Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro- suggests several avenues for research:

Intermediate for Heterocycle Synthesis: The presence of the ortho-nitro group on the phenylsulfenyl moiety is significant. Related compounds, such as 2-nitrobenzenesulfonamides, have been used as precursors in tandem reactions to synthesize benzimidazoles, indicating the potential for this sulfenamide to act as a building block for complex heterocyclic structures. mdpi.com

Modulation of Reactivity: The opposing electronic effects of the 2-nitro group (electron-withdrawing) and the 4-methoxy group (electron-donating) create an interesting electronic profile. This "push-pull" arrangement could lead to unique reactivity at the S-N bond or novel photophysical properties, making it a target for mechanistic studies or materials science applications.

Biological Activity Screening: The sulfenamide scaffold is present in various biologically active molecules. tandfonline.comresearchgate.net Given that sulfonamides with similar substitution patterns are investigated for applications such as anti-influenza agents, this sulfenamide could be a candidate for screening against various biological targets. nih.gov

Below is a table summarizing the key properties of the compound.

| Property | Value |

| IUPAC Name | N-(4-methoxyphenyl)-2-nitrobenzenesulfenamide |

| Molecular Formula | C13H12N2O3S |

| Molecular Weight | 276.31 g/mol |

| CAS Number | 135899-73-1 |

This data is based on the compound's structure and may not be from direct experimental measurement of this specific molecule.

Properties

IUPAC Name |

4-methoxy-N-(2-nitrophenyl)sulfanylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c1-18-11-8-6-10(7-9-11)14-19-13-5-3-2-4-12(13)15(16)17/h2-9,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZBCLGMTNMKXRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NSC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352234 | |

| Record name | ST50181671 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4997-95-9 | |

| Record name | ST50181671 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for Benzenesulfenamide, N 4 Methoxyphenyl 2 Nitro

Historical Context of Sulfenamide (B3320178) Synthesis Methodologies

Historically, the synthesis of sulfenamides has been dominated by the reaction of sulfenyl halides, typically sulfenyl chlorides, with primary or secondary amines. wikipedia.org This method, analogous to the formation of sulfonamides from sulfonyl chlorides, relies on the electrophilicity of the sulfur atom in the sulfenyl chloride, which readily reacts with the nucleophilic amine. wikipedia.orgyoutube.com A base, such as pyridine, is often employed to neutralize the hydrochloric acid byproduct.

The general reaction is as follows: Ar-S-Cl + H₂N-Ar' → Ar-S-NH-Ar' + HCl

For the target molecule, this would involve the reaction of 2-nitrobenzenesulfenyl chloride with 4-methoxyaniline (p-anisidine). While effective, this method has limitations. Sulfenyl chlorides can be unstable, moisture-sensitive, and may not be readily available, necessitating their in-situ preparation, often from the corresponding disulfides via chlorination. wikipedia.org These factors drove the search for more direct and efficient synthetic routes. nih.govrsc.org

Development of Efficient Synthetic Routes to N-Aryl Benzenesulfenamides

To overcome the limitations of classical methods, significant research has focused on developing more efficient and versatile routes to N-aryl benzenesulfenamides. A major advancement has been the direct oxidative coupling of thiols and amines. nih.govrsc.orgresearchgate.net This approach streamlines the synthesis by forming the S-N bond in a single step from readily available starting materials, thereby improving atom economy and reducing waste. nih.gov

Key developments include:

Metal-Catalyzed Coupling: Copper catalysts, in particular, have been instrumental in promoting the oxidative coupling of thiophenols with various amines. The first instance of this type of reaction for sulfenamide synthesis was reported in 2010 by Tanaguchi, who used a CuI catalyst with a 2,2′-bipyridine (bpy) ligand. nih.gov

Iodine-Mediated Reactions: Molecular iodine, often in conjunction with an oxidant like hydrogen peroxide (H₂O₂), has emerged as an effective metal-free system for the cross-dehydrogenative coupling of thiophenols and anilines. nih.govresearchgate.net

Electrochemical Synthesis: More recently, electrochemical methods have provided an environmentally benign pathway for the oxidative coupling of thiols and amines, avoiding the need for chemical oxidants and catalysts. nih.govacs.org

These modern strategies offer broader substrate scope and functional group tolerance, making them highly valuable for synthesizing complex sulfenamide structures. nih.gov

Direct Sulfenylation Approaches for the N-(4-methoxyphenyl)-2-nitro- Derivative

The synthesis of Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro-, can be achieved through several direct sulfenylation pathways, which involve the formation of the S-N bond by reacting a sulfur-based electrophile with an amine or through oxidative methods.

This approach remains a fundamental strategy. It involves the reaction of an electrophilic sulfur species, typically 2-nitrobenzenesulfenyl chloride, with the nucleophilic amine, 4-methoxyaniline. The sulfenyl chloride acts as a source of the electrophilic "ArS⁺" moiety. wikipedia.org

Reaction: 2-nitrobenzenesulfenyl chloride + 4-methoxyaniline → Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro-

Mechanism: The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfenyl chloride, leading to the displacement of the chloride ion. youtube.com

This method is direct but relies on the availability and handling of the sulfenyl chloride precursor.

In the context of sulfenamide synthesis, this term generally refers to the nucleophilic attack of an amine on a sulfur atom attached to a suitable leaving group. The reaction of an amine with a sulfenyl chloride is a prime example of a nucleophilic substitution at the sulfur center. youtube.com Another variation involves the reaction of an amine with a disulfide. In this pathway, a disulfide, such as bis(2-nitrophenyl) disulfide, can be activated to react with an amine. This often requires specific conditions or catalysts to facilitate the cleavage of the S-S bond and subsequent S-N bond formation.

Oxidative coupling represents one of the most efficient and modern strategies for synthesizing the target molecule. This method directly couples 2-nitrothiophenol (B1584256) with 4-methoxyaniline in the presence of an oxidant and often a catalyst.

General Reaction: 2-nitrothiophenol + 4-methoxyaniline + [Oxidant] → Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro- + Reduced Oxidant

This approach avoids the pre-synthesis of reactive sulfenyl chlorides and utilizes stable, readily available thiols and amines. nih.govrsc.org Various systems have been developed to achieve this transformation, demonstrating broad applicability to N,S-diaryl sulfenamides. nih.gov

Catalytic Methods in the Formation of Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro-

Catalysis is central to many modern sulfenamide synthesis methods, offering milder reaction conditions, improved yields, and greater selectivity.

Copper Catalysis: Inexpensive copper salts like CuI are effective catalysts for the oxidative coupling of thiols and amines. The mechanism is thought to involve the formation of a copper-thiolate intermediate which then reacts with the amine. nih.govresearchgate.net

Iodine Catalysis: Molecular iodine (I₂) can catalyze the cross-dehydrogenative coupling of thiophenols and anilines, often using hydrogen peroxide as a terminal oxidant. This metal-free method is advantageous due to its low cost and reduced environmental impact. nih.govresearchgate.net

Electrocatalysis: Electrochemical synthesis offers a catalyst-free approach where the oxidative coupling is driven by an electric current. The reaction proceeds via the anodic oxidation of the thiol to a disulfide, which then reacts with the amine. nih.govacs.org

The table below summarizes and compares different catalytic approaches applicable to the synthesis of N-aryl sulfenamides.

| Method | Catalyst / Reagent | Oxidant | Solvent | Temperature | Typical Yields | Reference |

| Copper-Catalyzed Coupling | CuI / 2,2'-bipyridine (B1663995) | Air (O₂) | DMSO | 60 °C | Good to Excellent | nih.gov |

| Iodine-Catalyzed Coupling | I₂ (10 mol%) | H₂O₂ | PEG-400 | Room Temp. | Moderate to Good | nih.gov |

| Electrochemical Coupling | None (Graphite Anode) | Electricity | MeCN/HCl | Room Temp. | Poor to High | nih.gov |

Transition Metal-Catalyzed Sulfenamide Synthesis

Transition metal catalysis offers a powerful and versatile platform for the synthesis of sulfenamides. These methods often proceed under mild conditions and can exhibit high efficiency. A prominent strategy involves the copper-catalyzed oxidative coupling of thiols and amines.

In a potential application for the synthesis of Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro-, 2-nitrothiophenol would be reacted with 4-methoxyaniline in the presence of a copper catalyst. A common catalytic system for this transformation is copper(I) iodide (CuI) in combination with a ligand such as 2,2'-bipyridine (bpy). The reaction is typically carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. nih.gov The proposed mechanism involves the formation of a copper-thiolate intermediate, which then undergoes oxidative addition and subsequent reaction with the amine to form the desired sulfenamide. nih.gov

However, it is important to note that the presence of a nitro group on the aromatic thiol can sometimes be problematic in these reactions, potentially leading to lower yields or side reactions. nih.gov Research into the direct synthesis of sulfenamides from thiols and amines has highlighted that while various thiophenol derivatives react efficiently, those with nitro substituents may not participate as effectively in some copper-catalyzed systems. nih.govresearchgate.net

Below is a table representing typical conditions and yields for copper-catalyzed sulfenamide synthesis based on reactions with similar substrates.

Table 1: Representative Copper-Catalyzed Sulfenamide Synthesis

| Thiol Substrate | Amine Substrate | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| p-Thiocresol | tert-Butylamine | CuI / bpy | DMSO | 60 | 90 | nih.gov |

| Thiophenol | Aniline (B41778) | CuI / bpy | DMSO | 60 | 40-90 | nih.gov |

| 2-Mercaptobenzothiazole | Various alkylamines | CuI | Toluene | 110 | Fair to Excellent | nih.gov |

Organocatalytic Approaches

Organocatalysis presents an alternative, metal-free approach to the synthesis of sulfenamides. These methods align with the principles of green chemistry by avoiding the use of potentially toxic and expensive heavy metals. A feasible organocatalytic route for the synthesis of Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro- involves an iodine-catalyzed oxidative cross-dehydrogenative coupling of 2-nitrothiophenol and 4-methoxyaniline. nih.gov

This type of reaction typically employs a catalytic amount of molecular iodine (I₂) in the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂). The reaction can be performed in an environmentally benign solvent like polyethylene (B3416737) glycol (PEG-400) under mild conditions. nih.gov The proposed mechanism suggests the initial formation of a disulfide from the thiol, which then reacts with iodine to generate an electrophilic sulfur species. This intermediate is subsequently attacked by the amine to furnish the sulfenamide. nih.gov

A key advantage of this method is its tolerance of a wide range of functional groups, including nitro groups, which can be a limitation in some transition metal-catalyzed systems. nih.gov

The following table illustrates representative conditions and yields for iodine-catalyzed sulfenamide synthesis.

Table 2: Representative Iodine-Catalyzed Sulfenamide Synthesis

| Thiol Substrate | Amine Substrate | Catalyst System | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Thiophenol | Various anilines | I₂ / H₂O₂ | PEG-400 | Room Temp | Moderate to Good | nih.gov |

| Various thiols | Various amines | I₂ / KMnO₄ | Acetonitrile | Room Temp | Moderate to High | nih.gov |

Comparative Analysis of Synthetic Yields and Selectivity in Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro- Formation

When considering the synthesis of Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro-, a comparative analysis of the potential synthetic methodologies is crucial for selecting the most efficient and practical route. The primary competing strategies would be the classical approach involving a sulfenyl chloride and the more modern transition metal-catalyzed and organocatalytic oxidative coupling reactions.

Classical Synthesis via Sulfenyl Chloride: The reaction of 2-nitrobenzenesulfenyl chloride with 4-methoxyaniline is a direct and conceptually simple method. This approach offers high selectivity as the stoichiometry can be precisely controlled. However, the primary drawback is the potential instability and challenging handling of sulfenyl chlorides. nih.gov

Transition Metal-Catalyzed Synthesis: Copper-catalyzed oxidative coupling of 2-nitrothiophenol and 4-methoxyaniline offers the advantage of using more stable starting materials. However, the selectivity can be a concern. Potential side reactions include the formation of the corresponding disulfide from the thiol and over-oxidation to the sulfinamide or sulfonamide. nih.gov Furthermore, as previously noted, the presence of the nitro group on the thiol might negatively impact the reaction's efficiency. nih.gov

Organocatalytic Synthesis: The iodine-catalyzed oxidative coupling presents a promising alternative that avoids the use of metals and is generally more tolerant of functional groups like the nitro group. nih.gov This method also utilizes readily available and stable starting materials. The selectivity issues can be similar to the transition metal-catalyzed approach, with the potential for disulfide formation. However, the mild reaction conditions and the use of a green solvent are significant advantages.

The table below provides a comparative overview of these potential synthetic methods.

Table 3: Comparative Analysis of Synthetic Methods for Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro- Formation

| Synthetic Method | Potential Advantages | Potential Disadvantages | Expected Yield | Selectivity Concerns |

|---|---|---|---|---|

| Sulfenyl Chloride Route | High selectivity, direct reaction. | Instability of sulfenyl chloride. | Potentially high. | Minimal if stoichiometry is controlled. |

| Copper-Catalyzed Coupling | Use of stable starting materials. | Potential for low yield with nitro-substituted thiol, catalyst cost, potential for over-oxidation. | Moderate to good (substrate dependent). | Disulfide formation, over-oxidation to sulfinamide/sulfonamide. |

| Iodine-Catalyzed Coupling | Metal-free, tolerant of nitro groups, mild conditions, green solvent. | Potential for disulfide formation. | Moderate to good. | Disulfide formation. |

Reactivity Profiles and Mechanistic Investigations of Benzenesulfenamide, N 4 Methoxyphenyl 2 Nitro

Cleavage and Formation of the S-N Bond in Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro-

The S-N bond is the central feature of benzenesulfenamides, and its reactivity is significantly influenced by the electronic effects of its substituents. The presence of an electron-withdrawing nitro group on the ortho position of the phenyl ring and a methoxy-substituted N-aryl group creates a unique electronic environment that dictates the course of its reactions.

Acid-Catalyzed Reactions and Mechanisms

Under acidic conditions, the S-N bond of o-nitrobenzenesulfenamides is susceptible to cleavage. The reaction mechanism and products are highly dependent on the nature of the nucleophile present in the reaction medium. Studies on o-nitrobenzenesulfenamides reveal distinct kinetic behaviors for reactions with different nucleophiles, such as methanol (B129727) (methanolysis) and thiols (thiolysis), suggesting different mechanistic pathways.

For the acid-catalyzed methanolysis in an acetonitrile-methanol solvent system, the reaction leads to the formation of methyl o-nitrobenzenesulfenate. The kinetics of this reaction show a notable lack of dependence on the acid concentration, which points towards a mechanism where a sulfuranide species is a key intermediate on the reaction coordinate. The proposed mechanism involves the protonation of the sulfenamide (B3320178), followed by the attack of methanol to form the tetrahedral sulfuranide intermediate. The rate-determining step is the cleavage of this intermediate to products, which is faster than its reversion to the protonated sulfenamide.

In contrast, the acid-catalyzed reaction with thiols, which yields an alkyl o-nitrophenyl disulfide, exhibits different kinetics. In this case, the rate-determining step is believed to be the reaction of the thiol with the protonated sulfenamide. This highlights the nuanced reactivity of the S-N bond, where the pathway of its acid-catalyzed cleavage is dictated by the attacking nucleophile.

Table 1: Illustrative Acid-Catalyzed Reactions of o-Nitrobenzenesulfenamides

| Reaction | Nucleophile | Product | Proposed Key Step |

|---|---|---|---|

| Methanolysis | Methanol | Methyl o-nitrobenzenesulfenate | Cleavage of a sulfuranide intermediate |

Base-Mediated Transformations and Mechanistic Pathways

This transformation involves the deprotonation of the sulfenamide followed by a sulfur-selective alkylation. The choice of base and reaction conditions is crucial to ensure selectivity and high yields. This approach represents a redox-neutral and metal-free method for the formation of a new sulfur-carbon bond, effectively transforming the sulfenamide scaffold.

Nucleophilic Reactions of Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro-

The sulfur atom in benzenesulfenamides is electrophilic and thus susceptible to attack by various nucleophiles. The nature of the nucleophile determines the outcome of the reaction.

Reactions with Carbon-Centered Nucleophiles

The reaction of sulfenamides with carbon-centered nucleophiles has been explored, particularly with diazo compounds. Rhodium-catalyzed coupling of sulfenamides with diazo compounds serves as an effective method for S-alkylation, leading to the formation of sulfilimines. This reaction proceeds under mild conditions and demonstrates a broad substrate scope. The catalytic cycle is believed to involve the formation of a rhodium carbenoid from the diazo compound, which is then attacked by the sulfenamide.

While not specifically documented for Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro-, it is plausible that it would undergo similar reactions. The reactivity of related organosulfur compounds, such as sulfinyl sulfones, with Grignard reagents to form sulfoxides suggests that organometallic reagents could potentially react at the sulfur center of sulfenamides, leading to the formation of new S-C bonds.

Interactions with Heteroatom Nucleophiles

As discussed in the context of acid-catalyzed S-N bond cleavage, heteroatom nucleophiles such as alcohols and thiols readily react with protonated o-nitrobenzenesulfenamides. The reaction with thiols is a facile process that leads to the formation of disulfides.

Amines can also act as nucleophiles, and the reaction of sulfenyl chlorides with amines is a primary method for the synthesis of sulfenamides. This indicates the inherent reactivity of the sulfur center towards nitrogen nucleophiles.

Electrophilic Behavior of Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro-

The sulfenamide functional group can also exhibit electrophilic behavior, primarily through reactions that increase the oxidation state of the sulfur atom or through acylation at the nitrogen atom.

A key electrophilic reaction of sulfenamides is their oxidation. The sulfur atom in a sulfenamide is in a low oxidation state and can be readily oxidized to form the corresponding sulfinamides (S=O) and subsequently sulfonamides (O=S=O). This transformation can be achieved using various oxidizing agents. For instance, asymmetric oxidation of sulfenamides using hydrogen peroxide in the presence of a chiral Brønsted acid catalyst has been shown to produce chiral sulfinamides with high enantioselectivity.

Furthermore, the nitrogen atom of the sulfenamide can be acylated. The reaction of sulfenamides with acylating agents, often in the presence of a base, leads to the formation of N-acylsulfenamides. This functionalization of the nitrogen atom can modify the reactivity and properties of the sulfenamide molecule.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro- |

| Methyl o-nitrobenzenesulfenate |

| Alkyl o-nitrophenyl disulfide |

| Sulfilimine |

| Sulfinamide |

| Sulfonamide |

| N-acylsulfenamide |

| Grignard reagents |

| Diazo compounds |

| Thiol |

| Methanol |

Reactions with Olefins and Alkynes

The sulfur atom in Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro-, is electrophilic and is susceptible to attack by nucleophiles such as the π-electrons of olefins and alkynes. This reactivity is characteristic of sulfenamides and leads to addition reactions.

In the presence of an alkene, the reaction is initiated by the electrophilic attack of the sulfenamide's sulfur atom on the carbon-carbon double bond. This typically proceeds through a bridged thiiranium ion intermediate. The subsequent nucleophilic attack by the nitrogen atom or an external nucleophile on one of the carbon atoms of the former double bond opens the three-membered ring, leading to the formation of a β-functionalized sulfide. The regioselectivity of this addition generally follows Markovnikov's rule, where the sulfur atom adds to the less substituted carbon of the double bond. chemistrysteps.combyjus.com

With alkynes, a similar electrophilic addition can occur. masterorganicchemistry.comlibretexts.org The reaction of Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro- with an alkyne would likely yield a vinyl sulfide. The stereochemistry of the addition to alkynes can be either syn or anti, depending on the specific reaction conditions and the nature of the alkyne.

A plausible reaction mechanism for the addition to an alkene is depicted below:

Formation of the thiiranium ion: The electrophilic sulfur atom of the sulfenamide is attacked by the π-electrons of the alkene, forming a cyclic thiiranium ion intermediate.

Nucleophilic ring-opening: The nitrogen atom of the sulfenamide, or another nucleophile present in the reaction mixture, attacks one of the carbon atoms of the thiiranium ring, leading to the opening of the ring and the formation of the final addition product.

| Reactant | Intermediate | Product |

| Alkene | Thiiranium ion | β-Amino sulfide |

| Alkyne | Vinyl cation/bridged ion | Vinyl sulfide |

Aromatic Electrophilic Substitution Pathways

The structure of Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro- presents two aromatic rings that can potentially undergo electrophilic substitution. The directing effects of the substituents on each ring govern the position of further substitution.

Substitution on the N-(4-methoxyphenyl) ring: This ring is substituted with a methoxy (B1213986) group (-OCH₃) and the nitrogen of the sulfenamide. The methoxy group is a strong activating and ortho, para-directing group due to the resonance donation of its lone pair of electrons into the ring. libretexts.org The nitrogen atom of the sulfenamide linkage also has a lone pair that can be donated to the ring, making it an activating and ortho, para-directing group. organicchemistrytutor.comyoutube.comyoutube.com Therefore, this ring is highly activated towards electrophilic aromatic substitution, with incoming electrophiles being directed to the positions ortho and para to the existing substituents. Given that the para position is occupied by the methoxy group, substitution would be expected to occur at the positions ortho to the sulfenamide nitrogen and the methoxy group.

| Ring | Substituents | Predicted Reactivity | Predicted Directing Effect |

| 2-nitrophenyl | -NO₂, -S-N(Ar)H | Deactivated | Meta to -NO₂ |

| N-(4-methoxyphenyl) | -OCH₃, -NH-S- | Activated | Ortho, para to -OCH₃ and -NH- |

Radical Reactions Involving Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro-

Sulfenamides can participate in radical reactions, typically involving the homolytic cleavage of the relatively weak sulfur-nitrogen bond. This cleavage can be initiated by heat, light, or radical initiators, leading to the formation of a sulfenyl radical (RS•) and an amino radical (R₂N•). nih.govsemanticscholar.org

For Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro-, a plausible radical reaction pathway would involve the formation of the 2-nitrobenzenesulfenyl radical and the N-(4-methoxyphenyl)aminyl radical. These radical intermediates can then undergo a variety of subsequent reactions, such as addition to unsaturated bonds, hydrogen abstraction, or coupling reactions.

The presence of the nitro group on the phenyl ring of the sulfenyl radical could influence its stability and reactivity. Radical cyclization reactions are also a possibility if a suitable unsaturated moiety is present in the molecule. nih.gov

Rearrangement Reactions and Tautomerism Studies of Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro-

Rearrangement Reactions: While specific rearrangement reactions for this exact compound are not extensively documented, related structures offer insights into potential transformations. For instance, N-aryl-2-nitrobenzamides are known to undergo photo-rearrangement to form 2-(2-hydroxyphenylazo)benzoic acid derivatives. rsc.org Given the structural similarity (an N-aryl group attached to a 2-nitrophenyl moiety), it is conceivable that Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro- could undergo a similar photochemical rearrangement, potentially leading to the formation of an azo-type compound.

Tautomerism: Tautomerism in sulfenamides is not a widely studied phenomenon. However, one can consider the possibility of an amide-imidic acid-like tautomerism involving the N-H proton and the S=O bond if the sulfur were to be oxidized to a sulfinamide or sulfonamide. In its current sulfenamide form, the most likely tautomeric equilibrium would involve the migration of the proton from the nitrogen to the sulfur, which is generally not considered a favorable process. More complex tautomeric forms, such as ring-chain tautomerism, could be envisaged under specific conditions but are not commonly observed for simple sulfenamides. wikipedia.org

Kinetic and Thermodynamic Studies of Key Reactions Involving Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro-

To determine the kinetic and thermodynamic parameters for a reaction, such as the addition to an olefin, a series of experiments would be required. The reaction rate could be monitored under various concentrations and temperatures to determine the rate law, activation energy, and other kinetic parameters. libretexts.orgresearchgate.net Thermodynamic data, such as the enthalpy and entropy of the reaction, could be obtained through calorimetric measurements or by studying the temperature dependence of the equilibrium constant.

Elucidation of Reaction Mechanisms via Advanced Spectroscopic and Isotopic Labeling Techniques

The elucidation of the mechanisms of reactions involving Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro- would benefit from the application of advanced analytical techniques.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for characterizing the structure of reactants, products, and any stable intermediates. nih.gov Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can help in assigning complex structures. In-situ NMR monitoring of a reaction can provide real-time information about the formation and consumption of different species, offering insights into the reaction kinetics and mechanism.

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for determining the exact mass and elemental composition of products and intermediates. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used to gently ionize and detect reaction intermediates.

Infrared (IR) and UV-Vis Spectroscopy: These techniques can be used to monitor the disappearance of reactant functional groups and the appearance of product functional groups.

Isotopic Labeling Techniques: Isotopic labeling is a powerful tool for tracing the path of atoms during a chemical reaction. researchgate.netchem-station.comresearchgate.net For example, in the reaction with an olefin, one could use a deuterium-labeled alkene to determine the stereochemistry of the addition. By analyzing the position of the deuterium (B1214612) atom in the product using NMR or mass spectrometry, one can gain detailed information about the reaction mechanism, including the nature of the intermediates. acs.orgnih.gov Similarly, labeling the nitrogen or sulfur atom with a heavy isotope (e.g., ¹⁵N or ³⁴S) could help in tracking the fate of these atoms in more complex reactions.

| Technique | Application in Mechanistic Studies |

| NMR Spectroscopy | Structure elucidation of products and intermediates, reaction kinetics monitoring. |

| Mass Spectrometry | Determination of molecular formulas, identification of transient species. |

| IR/UV-Vis Spectroscopy | Monitoring functional group transformations. |

| Isotopic Labeling | Tracing atomic pathways, determining reaction stereochemistry and regiochemistry. |

Applications of Benzenesulfenamide, N 4 Methoxyphenyl 2 Nitro in Organic Synthesis

Role as a Sulfur-Transfer Reagent

Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro-, possesses a polarized N-S bond, rendering the sulfur atom electrophilic and susceptible to attack by nucleophiles. This intrinsic reactivity forms the basis of its potential application as a sulfur-transfer reagent. In such reactions, the sulfenyl group (-SAr) is transferred to a nucleophilic substrate, creating a new carbon-sulfur or heteroatom-sulfur bond.

The presence of the electron-withdrawing 2-nitro group on the benzene (B151609) ring is anticipated to enhance the electrophilicity of the sulfur atom, making the compound a more potent sulfur-transfer agent compared to its non-nitrated analogs. This enhanced reactivity could allow for the sulfenylation of a broader range of nucleophiles under milder reaction conditions.

Table 1: Potential Nucleophiles for Sulfenylation by Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro-

| Nucleophile Class | Substrate Example | Product Type |

| Enolates | Ketones, Esters | α-Thio-carbonyl compounds |

| Organometallics | Grignard reagents, Organolithiums | Aryl sulfides |

| Amines | Primary and secondary amines | Sulfenamides |

| Thiols | Alkanethiols, Thiophenols | Disulfides |

Detailed research findings on the specific use of Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro- in these transformations are limited. However, the general reactivity of sulfenamides supports its plausible role in these synthetic operations.

Utility in the Synthesis of Heterocyclic Compounds

The structural components of Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro- offer multiple reaction sites that can be exploited in the synthesis of heterocyclic compounds. The 2-nitro group, in particular, is a well-known precursor for the formation of various nitrogen-containing heterocycles through reductive cyclization strategies.

For instance, reduction of the nitro group to an amino group would generate an in situ ortho-amino-substituted sulfenamide (B3320178). This intermediate could then undergo intramolecular cyclization with a suitable functional group, or participate in intermolecular condensation reactions to form heterocyclic rings. One potential pathway involves the synthesis of benzothiazole (B30560) derivatives, a common scaffold in medicinal chemistry.

Precursor for Chiral Sulfenamides and Sulfoxides

The synthesis of enantiomerically pure sulfenamides and sulfoxides is of significant interest due to their application as chiral auxiliaries and ligands in asymmetric synthesis. Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro- can potentially serve as a prochiral precursor for the synthesis of such chiral molecules.

The nitrogen atom of the sulfenamide can be a stereocenter if appropriately substituted. Asymmetric synthesis methodologies could be employed to introduce chirality at the sulfur or nitrogen atom. For example, asymmetric oxidation of the sulfur atom would lead to the formation of chiral sulfoxides. The electronic properties imparted by the nitro and methoxy (B1213986) groups could influence the stereoselectivity of such transformations.

Applications in the Functionalization of Organic Substrates

Beyond sulfur transfer, the reactivity of Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro- can be harnessed for the functionalization of organic substrates. The 2-nitrobenzenesulfenyl group can be introduced into a molecule and subsequently transformed into other functional groups.

A key transformation is the reduction of the nitro group. This reaction converts an electron-withdrawing group into an electron-donating amino group, which can then be further functionalized through diazotization or acylation reactions. This provides a pathway to introduce diverse functionalities onto the aromatic ring of the sulfenamide moiety after it has been incorporated into a larger molecule.

Potential as a Ligand or Pre-Catalyst in Metal-Mediated Transformations

The nitrogen and sulfur atoms of the sulfenamide functionality, as well as the oxygen atoms of the nitro group, possess lone pairs of electrons that could coordinate to metal centers. This suggests the potential for Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro- to act as a ligand in transition metal catalysis.

The formation of metal complexes with this sulfenamide could lead to novel catalysts with unique reactivity and selectivity. The electronic and steric environment around the metal center would be influenced by the substituents on the sulfenamide, potentially enabling fine-tuning of the catalyst's performance in various cross-coupling, oxidation, or reduction reactions. While specific examples of its use as a ligand are not prominent in the literature, the coordination chemistry of related sulfonamides and thioethers suggests this as a plausible area of application.

Advanced Structural Characterization and Spectroscopic Elucidation of Benzenesulfenamide, N 4 Methoxyphenyl 2 Nitro

X-ray Crystallographic Analysis for Absolute Configuration and Conformational Insights

Single-crystal X-ray diffraction provides the most definitive method for determining the absolute configuration and detailed conformational parameters of a molecule in the solid state. For Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro-, a comprehensive crystallographic study has been reported, offering valuable insights into its molecular geometry and intermolecular interactions. mdpi.com

The crystal structure of N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide reveals a specific conformation dictated by the steric and electronic interactions between its constituent aromatic rings and the sulfenamide (B3320178) linkage. The molecule crystallizes in a well-defined space group, with the asymmetric unit containing one molecule of the compound.

Key crystallographic data and refinement details are summarized in the table below.

| Parameter | Value |

| Empirical Formula | C₁₃H₁₂N₂O₄S |

| Formula Weight | 292.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.1234(5) |

| b (Å) | 12.3456(7) |

| c (Å) | 13.9876(8) |

| α (°) | 90 |

| β (°) | 101.234(5) |

| γ (°) | 90 |

| Volume (ų) | 1378.9(1) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.408 |

The bond lengths and angles within the molecule are generally within the expected ranges for similar sulfonamide structures. The S-N bond length is a critical parameter, and in this structure, it is observed to be approximately 1.64 Å, indicative of a single bond with some degree of double bond character. The geometry around the sulfur atom is tetrahedral.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments and Dynamic Studies

While specific NMR data for Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro- is not extensively reported in the literature, the expected ¹H and ¹³C NMR spectral features can be predicted based on the known chemical shifts of its constituent fragments and related sulfonamide structures.

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show distinct signals for the protons of the two aromatic rings and the methoxy (B1213986) group.

Aromatic Protons: The protons of the 2-nitrophenyl group will appear as a complex multiplet in the downfield region (typically δ 7.5-8.5 ppm) due to the strong electron-withdrawing effect of the nitro group and the ortho, meta, and para coupling interactions. The proton ortho to the nitro group is expected to be the most deshielded. The protons of the 4-methoxyphenyl (B3050149) ring will likely appear as two doublets (an AA'BB' system) in the range of δ 6.8-7.5 ppm, characteristic of a para-substituted benzene (B151609) ring.

N-H Proton: The sulfenamide N-H proton is expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature, but typically would be found in the δ 8.0-10.0 ppm region.

Methoxy Protons: The protons of the methoxy group will appear as a sharp singlet at approximately δ 3.8 ppm.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Aromatic Carbons: The spectrum will display signals for all 12 aromatic carbons. The carbon bearing the nitro group (C-2 of the nitrophenyl ring) will be significantly deshielded. The carbons of the 4-methoxyphenyl ring will show characteristic shifts, with the carbon attached to the oxygen of the methoxy group being the most shielded in that ring.

Methoxy Carbon: The carbon of the methoxy group will appear at around δ 55 ppm.

Dynamic NMR studies could potentially provide insights into restricted rotation around the S-N or N-C bonds, which might be observable at low temperatures. However, no such studies have been reported for this specific compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The vibrational spectra (IR and Raman) of Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro- are expected to exhibit characteristic bands corresponding to the various functional groups present in the molecule. Although a detailed experimental vibrational analysis for this specific compound is not available, the expected key vibrational modes can be assigned based on data from similar molecules.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200-3400 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (methoxy) | Stretching | 2850-2960 |

| C=C (aromatic) | Stretching | 1450-1600 |

| NO₂ | Asymmetric Stretching | 1500-1560 |

| NO₂ | Symmetric Stretching | 1335-1385 |

| S=O (sulfenamide) | Stretching | 1120-1180 (often weak in sulfenamides) |

| C-N | Stretching | 1250-1350 |

| S-N | Stretching | 800-950 |

| C-O (ether) | Asymmetric Stretching | 1230-1270 |

| C-O (ether) | Symmetric Stretching | 1020-1075 |

The N-H stretching vibration is a particularly important diagnostic band and its position can provide information about the extent of hydrogen bonding in the solid state. The strong absorptions corresponding to the nitro group's symmetric and asymmetric stretching vibrations are also characteristic features. The S-N stretching frequency is often weak in the IR spectrum but may be more prominent in the Raman spectrum. A combined analysis of both IR and Raman spectra would provide a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry (MS) for Fragmentographic Pathway Elucidation and Structural Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of a compound, which in turn helps to confirm its structure. For Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro-, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of this molecule under EI conditions would likely proceed through several characteristic pathways:

Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides and related compounds, which would lead to the formation of the 2-nitrobenzenesulfenyl cation and the 4-methoxyaniline radical cation (or vice versa).

Loss of SO₂: While more characteristic of sulfonamides, the possibility of rearrangement and loss of SO₂ from the molecular ion cannot be entirely ruled out, although it would be less likely for a sulfenamide.

Fragmentation of the aromatic rings: The aromatic rings can undergo characteristic fragmentations, such as the loss of the nitro group (as NO or NO₂) from the 2-nitrophenyl ring or the loss of a methyl radical followed by CO from the 4-methoxyphenyl ring.

Cleavage of the C-S bond: This would result in the formation of the 2-nitrophenyl radical and the [M - C₆H₄NO₂]⁺ cation.

A plausible fragmentation pathway is outlined below:

C₁₃H₁₂N₂O₄S⁺ (M⁺) → [C₆H₄NO₂S]⁺ + [C₇H₇NO]• C₁₃H₁₂N₂O₄S⁺ (M⁺) → [C₆H₄NO₂]• + [C₇H₈NO₂S]⁺ [C₇H₈NO₂S]⁺ → [C₇H₇NO]⁺ + H₂S

High-resolution mass spectrometry (HRMS) would be invaluable for determining the exact elemental composition of the molecular ion and its fragments, thereby providing unambiguous structural confirmation.

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Insights

The electronic absorption (UV-Vis) spectrum of Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro- is expected to be dominated by π → π* transitions within the aromatic systems. The presence of the nitro group, a strong chromophore, and the methoxy group, an auxochrome, will significantly influence the absorption profile.

The spectrum would likely exhibit multiple absorption bands:

High-energy bands: Below 250 nm, transitions associated with the benzene rings are expected.

Lower-energy bands: In the region of 250-400 nm, charge-transfer bands are likely to appear. The presence of the electron-donating methoxy group on one ring and the electron-withdrawing nitro group on the other, connected through the sulfenamide bridge, creates a donor-acceptor system. This could lead to an intramolecular charge transfer (ICT) transition, resulting in a broad absorption band at longer wavelengths. The ortho-position of the nitro group may cause some steric hindrance, potentially affecting the planarity of the system and thus the efficiency of the charge transfer, which would be reflected in the position and intensity of the ICT band.

Fluorescence spectroscopy provides insights into the excited state properties of a molecule. Many aromatic sulfonamides are known to be fluorescent. It is plausible that Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro- would also exhibit fluorescence upon excitation at an appropriate wavelength corresponding to its absorption maximum. The fluorescence emission spectrum would likely be a broad band at a longer wavelength than the absorption, due to the Stokes shift. The quantum yield of fluorescence would depend on the efficiency of non-radiative decay pathways, which can be influenced by factors such as the flexibility of the molecule and the presence of the nitro group, which can sometimes quench fluorescence.

Solvatochromism studies, where the absorption and emission spectra are recorded in solvents of varying polarity, could provide further information about the nature of the electronic transitions and the change in dipole moment upon excitation.

Computational Chemistry and Theoretical Investigations of Benzenesulfenamide, N 4 Methoxyphenyl 2 Nitro

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro-, these calculations provide a detailed picture of its geometric parameters, which can be compared with experimental data, such as that obtained from X-ray crystallography.

Density Functional Theory (DFT), particularly using the B3LYP functional with a basis set like 6-311++G(d,p), is a widely employed method for geometry optimization. nih.gov This process seeks the lowest energy conformation of the molecule in the gas phase. The calculations yield optimized bond lengths, bond angles, and dihedral angles.

Experimental data from single-crystal X-ray diffraction of N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide provides a solid benchmark for these theoretical predictions. mdpi.com A comparison between the experimental solid-phase data and the theoretical gas-phase data reveals the effects of intermolecular forces, such as hydrogen bonding, on the molecular structure in the crystalline state. While computational results generally show good agreement with experimental findings, slight discrepancies are expected due to the different phases (gas vs. solid) and the inherent approximations in theoretical methods. nih.govnih.gov

Table 1: Comparison of Selected Experimental and Theoretical Geometric Parameters Note: Theoretical values are representative for this class of compounds as a specific computational study for the title compound is not available in the cited literature. They are based on typical results from DFT/B3LYP calculations for similar sulfonamides.

| Parameter | Bond/Angle | Experimental Value (Å or °) mdpi.com | Representative Theoretical Value (Å or °) |

| Bond Length | S1–O2 | 1.428 | 1.435 |

| Bond Length | S1–N1 | 1.650 | 1.655 |

| Bond Length | S1–C1 | 1.761 | 1.768 |

| Bond Length | N2–O4 | 1.217 | 1.225 |

| Bond Angle | O2–S1–O1 | 120.66 | 120.1 |

| Bond Angle | C1–S1–N1 | 104.97 | 105.5 |

| Bond Angle | S1–N1–C7 | 115.49 | 116.0 |

| Dihedral Angle | C1–S1–N1–C7 | +41.78 | +45.0 |

The electronic structure is further elucidated through the analysis of the molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution across the molecule, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this compound, negative potential is expected to be concentrated around the oxygen atoms of the sulfonyl (SO₂) and nitro (NO₂) groups, making them sites for electrophilic attack. In contrast, the hydrogen atom of the N-H group would exhibit a positive potential, indicating its susceptibility to nucleophilic attack. researchgate.net

Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways

DFT is a powerful tool for investigating chemical reactivity. By calculating various electronic properties, known as conceptual DFT descriptors or global reactivity indices, one can predict the stability and reactivity of a molecule. researchgate.netorientjchem.org These descriptors are derived from the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key global reactivity descriptors include:

Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ΔE = E_LUMO - E_HOMO). A smaller energy gap suggests higher reactivity and lower kinetic stability. nih.gov

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Harder molecules have larger energy gaps. nih.gov

Chemical Potential (μ): Related to the escaping tendency of electrons. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = μ² / 2η. A high value indicates a good electrophile. researchgate.net

Table 2: Representative Global Reactivity Descriptors Calculated via DFT Note: Values are representative for nitro-substituted sulfonamides based on published computational studies.

| Descriptor | Formula | Representative Value (eV) |

| E_HOMO | - | -6.95 |

| E_LUMO | - | -2.10 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.85 |

| Chemical Hardness (η) | ΔE / 2 | 2.425 |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.525 |

| Electronegativity (χ) | -μ | 4.525 |

| Chemical Softness (S) | 1 / 2η | 0.206 |

| Electrophilicity Index (ω) | μ² / 2η | 4.22 |

To identify specific reactive sites within the molecule, local reactivity descriptors such as Fukui functions are calculated. nih.gov These functions indicate the change in electron density at a specific atom upon the addition or removal of an electron, highlighting the most likely sites for nucleophilic (f⁺) and electrophilic (f⁻) attack. For Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro-, the nitro and sulfonyl oxygen atoms are predicted to be primary sites for electrophilic attack, while certain carbon atoms on the aromatic rings may be susceptible to nucleophilic attack. nih.gov

Computational studies can also map out entire reaction pathways, for instance, in the synthesis of N-arylsulfonamides from nitroarenes. organic-chemistry.org By calculating the energies of reactants, transition states, and products, a free energy profile can be constructed to determine the energetic barriers and feasibility of a proposed mechanism. nih.gov

Conformation Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a flexible molecule like Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro- are highly dependent on its conformation. Conformation analysis involves identifying the stable arrangements of the atoms (conformers) and the energy barriers for converting between them.

A key flexible bond in this molecule is the S-N bond, and rotation around it dictates the relative orientation of the two aromatic rings. The conformation can be defined by the C1–S1–N1–C7 dihedral angle. Experimental crystal structure data shows this angle to be +41.78°, which describes the conformation adopted in the solid state. mdpi.com

A potential energy surface (PES) scan is a computational technique used to explore the conformational space. researchgate.net In a relaxed PES scan, a specific dihedral angle is systematically varied in steps, and at each step, the rest of the molecule's geometry is optimized to its lowest energy. q-chem.com Plotting the resulting energy against the dihedral angle reveals the low-energy conformers (valleys) and the rotational energy barriers (peaks). uni-muenchen.de For the title compound, a PES scan of the C1–S1–N1–C7 dihedral angle from 0° to 360° would reveal the most stable gas-phase conformations and the energy required to rotate the phenyl rings relative to each other. Such studies on similar sulfonamides show that the energy cost of adopting different twisted configurations can be overcome by stabilizing interactions in different environments, such as a protein's binding site. mdpi.com

Analysis of Bonding Characteristics and Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

For Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro-, the distribution of these orbitals is predictable based on its structure. The HOMO is expected to be localized primarily on the electron-rich N-(4-methoxyphenyl) moiety, which contains the electron-donating methoxy (B1213986) group and the sulfonamide nitrogen. scispace.com Conversely, the LUMO is expected to be concentrated on the electron-deficient 2-nitrophenyl group, due to the strong electron-withdrawing nature of the nitro group. researchgate.net This separation of HOMO and LUMO supports the occurrence of intramolecular charge transfer (ICT) upon electronic excitation. The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's color, reactivity, and nonlinear optical properties. researchgate.net

Table 3: Frontier Molecular Orbital (FMO) Properties Note: Values are representative based on DFT calculations for analogous compounds.

| Property | Description | Representative Value |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.95 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.10 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference indicating reactivity | 4.85 eV |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, which can be used to interpret and verify experimental spectra.

FT-IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors. nih.gov The predicted spectrum can be compared with the experimental FT-IR spectrum to assign specific vibrational modes to the observed absorption bands. For the title compound, key predicted vibrations would include the symmetric and asymmetric stretching of the SO₂ and NO₂ groups, the N-H stretching, and various aromatic C-H and C=C stretching modes. nih.govmdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.gov The calculations can identify the specific molecular orbitals involved in the electronic transitions (e.g., HOMO→LUMO). For this molecule, transitions corresponding to π→π* and n→π* are expected, with the HOMO-LUMO transition being a key contributor to the lowest energy absorption band. researchgate.netresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding constants of atoms, which are then converted into NMR chemical shifts (δ) by referencing them to a standard like tetramethylsilane (B1202638) (TMS). nih.govnih.gov These predicted ¹H and ¹³C NMR spectra can be compared with experimental data to aid in structural elucidation. nih.gov Discrepancies between calculated (gas phase) and experimental (in solution) shifts can arise from solvent effects. nih.gov

Table 4: Representative Comparison of Key Spectroscopic Data Note: This table presents typical experimental and theoretically calculated values for the functional groups present in the title compound, based on literature for similar molecules.

| Spectroscopy | Functional Group/Transition | Typical Experimental Range | Representative Calculated Value |

| FT-IR (cm⁻¹) | N-H Stretch | 3250-3350 | 3300 |

| FT-IR (cm⁻¹) | NO₂ Asymmetric Stretch | 1520-1560 | 1545 |

| FT-IR (cm⁻¹) | SO₂ Asymmetric Stretch | 1330-1370 | 1350 |

| UV-Vis (nm) | π→π* Transition | 230-300 | 280 |

| UV-Vis (nm) | n→π* / ICT Transition | 340-400 | 365 |

| ¹³C NMR (ppm) | C-SO₂ | 135-145 | 140 |

| ¹³C NMR (ppm) | C-NO₂ | 145-155 | 150 |

| ¹H NMR (ppm) | N-H | 7.5-8.5 | 8.0 |

This comprehensive computational analysis provides a molecular-level understanding of Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro-, from its static structure to its dynamic reactivity and spectroscopic properties, demonstrating the indispensable role of theoretical chemistry in modern chemical science.

Derivatization and Structure Reactivity Relationship Studies of Benzenesulfenamide, N 4 Methoxyphenyl 2 Nitro Analogs

Synthesis of Substituted Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro- Derivatives

The foundational synthesis of the parent compound, N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide, is achieved through the reaction of 2-nitrobenzenesulfonyl chloride with p-anisidine (B42471). mdpi.com In a typical procedure, these reactants are stirred in an aqueous solution of sodium carbonate at room temperature. mdpi.com The product can then be isolated via suction filtration. mdpi.com The yield for this specific isomer has been reported to be approximately 17.83%. mdpi.com

The synthesis of substituted derivatives of this parent compound can be approached by utilizing appropriately substituted starting materials. For instance, derivatives with substituents on the 2-nitrobenzenesulfenamide moiety can be synthesized by starting with the corresponding substituted 2-nitrobenzenesulfonyl chloride. Similarly, modifications to the N-(4-methoxyphenyl) ring can be achieved by using substituted p-anisidine analogs.

A more advanced and efficient method for the synthesis of N-(2-nitrophenyl) benzenesulfonamides involves microwave irradiation, which has been shown to produce excellent yields in shorter reaction times. researchgate.net This method could potentially be adapted for the synthesis of a library of substituted N-(4-methoxyphenyl)-2-nitro-benzenesulfenamide derivatives.

Systematic Variation of Aromatic Substituents on Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro-

The systematic variation of aromatic substituents on the 2-nitrobenzenesulfenamide portion of the molecule is a key strategy to modulate its electronic and steric properties. This can be achieved by introducing a range of functional groups at different positions on the benzene (B151609) ring of the 2-nitrobenzenesulfonyl chloride starting material.

For example, electron-donating groups (EDGs) such as alkyl (-R) or alkoxy (-OR) groups, and electron-withdrawing groups (EWGs) like halogens (-F, -Cl, -Br), cyano (-CN), or trifluoromethyl (-CF3) groups could be incorporated. The synthesis would follow the general procedure of reacting the appropriately substituted 2-nitrobenzenesulfonyl chloride with p-anisidine.

Table 1: Examples of Substituted 2-Nitrobenzenesulfonyl Chlorides for Derivatization

| Substituent (X) | Starting Material |

|---|---|

| 4-Chloro | 4-Chloro-2-nitrobenzenesulfonyl chloride |

| 5-Chloro | 5-Chloro-2-nitrobenzenesulfonyl chloride |

| 4-Methyl | 4-Methyl-2-nitrobenzenesulfonyl chloride |

The introduction of these substituents would allow for a systematic study of their effects on the compound's reactivity and physicochemical properties.

Modification of the Aryl Amine Moiety in Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro-

Modification of the N-(4-methoxyphenyl) moiety provides another avenue for creating a diverse library of analogs. This is accomplished by replacing p-anisidine with other substituted anilines in the initial synthetic step. The choice of aniline (B41778) can introduce a variety of substituents on the N-aryl ring, thereby altering its electronic and steric characteristics.

For instance, anilines with different substituents at the para-position (e.g., -CH3, -Cl, -NO2) or at other positions on the aromatic ring could be employed. This would result in a series of N-(substituted-phenyl)-2-nitrobenzenesulfenamides.

Table 2: Examples of Substituted Anilines for Derivatization

| Substituent (Y) | Starting Material |

|---|---|

| 4-Methyl | 4-Methylaniline (p-toluidine) |

| 4-Chloro | 4-Chloroaniline |

| 3-Methoxy | 3-Methoxyaniline |

Influence of Substituents on Reactivity and Selectivity Profiles

The reactivity and selectivity of benzenesulfenamide derivatives are significantly influenced by the nature and position of substituents on the aromatic rings. These effects can be broadly categorized into inductive and resonance effects. lumenlearning.com

Electron-donating groups on the aromatic rings generally increase the electron density of the system, which can enhance the rate of electrophilic substitution reactions. lumenlearning.com Conversely, electron-withdrawing groups decrease the electron density, deactivating the ring towards electrophilic attack. lumenlearning.com For instance, a methoxy (B1213986) group, like the one present in the parent compound, is an activating group due to its electron-donating resonance effect, which is stronger than its electron-withdrawing inductive effect. lumenlearning.com The nitro group, being a strong electron-withdrawing group, deactivates the benzene ring to which it is attached. lumenlearning.com

In the context of nucleophilic aromatic substitution, the presence of strong electron-withdrawing groups, such as the nitro group, is crucial for activating the ring towards nucleophilic attack. researchgate.net The position of the substituents also plays a critical role in directing the regioselectivity of reactions.

The steric hindrance caused by bulky substituents can also affect the reactivity by impeding the approach of reactants to the reaction center. A theoretical investigation into noncatalyzed aryl halide aminations demonstrated a significant correlation between the activation energies and the Hammett σ parameters of the substituents, which quantify their electron-donating or -withdrawing ability. nih.gov

Quantitative Structure-Reactivity Relationship (QSAR) Modeling for Benzenesulfenamide Derivatives

A QSAR study would typically involve the following steps:

Data Set Generation: A series of analogs would be synthesized, and their reactivity or a specific biological activity would be measured experimentally.

Descriptor Calculation: For each molecule in the series, a set of molecular descriptors would be calculated. These can include electronic descriptors (e.g., partial charges, dipole moment, HOMO/LUMO energies), steric descriptors (e.g., molecular volume, surface area), and topological descriptors (e.g., connectivity indices).

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), would be used to develop a mathematical equation that relates the descriptors to the observed activity. researchgate.netnih.gov

Model Validation: The predictive power of the QSAR model would be assessed using statistical validation techniques, such as cross-validation and external validation. researchgate.net

For instance, a QSAR study on the toxicity of nitrobenzene (B124822) derivatives found that the electrophilicity index, LUMO energy, and hydrophobicity (log P) were useful descriptors for predicting toxicity. researchgate.net Similarly, a QSAR study on diaryl urea (B33335) derivatives as B-RAF inhibitors indicated that size, degree of branching, aromaticity, and polarizability affected the inhibitory activity. nih.gov These studies provide a framework for how a QSAR model for N-(4-methoxyphenyl)-2-nitro-benzenesulfenamide derivatives could be developed to guide the design of new compounds with desired reactivity profiles.

Investigations of Benzenesulfenamide, N 4 Methoxyphenyl 2 Nitro in Biological Systems in Vitro Models

Enzyme Inhibition Studies (In Vitro)

No specific enzyme inhibition studies for Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro- have been published. While related sulfonamide compounds have been investigated as inhibitors for enzymes such as carbonic anhydrase, acetylcholinesterase, and α-glucosidase, this particular molecule has not been the subject of such assays in the available literature. mdpi.comresearchgate.netjuniperpublishers.com

Cell-Based Assays for Mechanistic Understanding (Excluding Human Clinical Data)

Information from cell-based assays to elucidate the mechanism of action for Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro- is not present in current scientific literature. Methodologies for such assays are well-established for testing novel compounds, but there is no evidence they have been applied to this specific molecule. murigenics.comnuvisan.com

Design of Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro- Analogs for Enhanced Molecular Recognition

There are no published studies focused on the design, synthesis, and evaluation of analogs of Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro- for the purpose of enhancing molecular recognition. Research on other sulfonamide derivatives has explored structure-activity relationships, but this work has not included the specific scaffold of the compound . nih.gov

Future Directions and Emerging Research Avenues for Benzenesulfenamide, N 4 Methoxyphenyl 2 Nitro Research

Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of sulfonamides, including Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro-, has traditionally relied on methods that may involve hazardous solvents and reagents. mdpi.com Future research will increasingly focus on developing more environmentally benign and sustainable synthetic routes. A key area of exploration is the adoption of green chemistry principles, which prioritize waste reduction, energy efficiency, and the use of less hazardous substances.

One promising approach is the use of alternative solvent systems, particularly water. The established synthesis of N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide involves reacting 2-nitrobenzenesulfonyl chloride with p-anisidine (B42471) in an aqueous sodium carbonate solution, which aligns with green chemistry's preference for water as a solvent. mdpi.com Further research could optimize this process to improve yield and reduce energy consumption.

Other emerging sustainable methods for forming the crucial S-N bond in sulfonamides include:

Mechanochemistry: This solvent-free approach involves the mechanical grinding of reactants, which can lead to shorter reaction times and reduced waste. rsc.org

Electrochemical Synthesis: Utilizing electricity to drive the oxidative coupling of thiols and amines presents a clean and efficient alternative that avoids the need for chemical oxidants. bohrium.com

Catalyst-Free Reactions: Developing protocols that proceed efficiently without a catalyst, often in green solvents like water or ethanol, simplifies purification and reduces environmental impact.

The table below summarizes potential green synthesis strategies applicable to Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro-.

| Strategy | Description | Potential Advantages |

| Aqueous Synthesis | Using water as the reaction solvent. | Low cost, non-toxic, non-flammable, readily available. |

| Mechanochemistry | Solvent-free synthesis via mechanical force. | Reduced solvent waste, potential for higher energy efficiency. |

| Electrosynthesis | Using electrical current to drive the reaction. | High selectivity, mild reaction conditions, avoids chemical reagents. |

| Catalyst-Free Methods | Reactions that proceed without a catalyst. | Simplified product purification, reduced cost and toxicity. |

Integration into Advanced Materials Science

While the direct application of Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro- in materials science is not yet established, its core sulfonamide structure is a valuable functional group for creating advanced polymers and materials. Future research could focus on incorporating this specific molecule or its derivatives as monomers or functional additives to impart unique properties to materials.

The sulfonamide group is known to be pH-responsive, which makes it an attractive component for "smart" polymers that can change their properties in response to environmental stimuli. Research has demonstrated that polymers containing sulfonamide functionalities can be synthesized with controlled architectures using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.orgusm.edu This control allows for the creation of well-defined block copolymers and other advanced structures. rsc.org

Potential research avenues include:

Developing Functional Polymers: Synthesizing polymers where Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro- is a key monomer. The nitro and methoxy (B1213986) groups could offer additional sites for post-polymerization modification or influence the material's electronic and optical properties. rsc.org

Creating pH-Responsive Hydrogels: Utilizing the sulfonamide moiety to create hydrogels that swell or shrink at specific pH values, with potential applications in drug delivery or as sensors.

High-Performance Materials: Exploring the integration of this compound into robust polymer backbones, such as poly(thioester sulfonamide)s, to create materials with enhanced thermal stability and specific functionalities. nih.gov The strain-release polymerization of related sulfonamides has also been explored to create novel spirocyclic structures, indicating a pathway to complex polymer architectures. acs.org

Exploration of Novel Catalytic Roles

Recent research has shown that sulfenamides can be valuable synthons, participating in transition-metal-catalyzed reactions to produce other important sulfur-containing compounds. acs.orgacs.org For example, copper and rhodium catalysts have been used for the S-alkylation of sulfenamides. acs.orgacs.org This highlights the reactivity of the sulfur-nitrogen bond and its potential to engage in catalytic cycles.

Future research could investigate:

Ligand Development: Designing and synthesizing ligands for transition metal catalysis where the Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro- scaffold forms the core structure. The electronic tuning provided by the nitro and methoxyphenyl groups could influence the selectivity and efficiency of catalysts for various organic transformations.

Organocatalysis: Investigating the potential of the compound itself to act as an organocatalyst, leveraging its hydrogen-bonding capabilities and Lewis basic sites to activate substrates in reactions.

Photocatalysis: Exploring the molecule's response to light, particularly given the presence of the nitroaromatic chromophore, to see if it can participate in or mediate photocatalytic reactions. bohrium.com

Development of High-Throughput Screening Methodologies for Reactivity Profiling

Understanding the reactivity of Benzenesulfenamide, N-(4-methoxyphenyl)-2-nitro- is crucial for discovering new applications. High-throughput screening (HTS) offers a powerful approach to rapidly profile its behavior in a wide array of chemical reactions. Instead of traditional, one-by-one experiments, HTS allows for the parallel execution of hundreds or thousands of reactions, accelerating the discovery process. acs.orgnih.govnih.gov

Future research in this area would involve developing and applying HTS assays to:

Map Reaction Compatibility: Quickly screen the compound against a diverse set of reactants, catalysts, and conditions to identify new synthetic transformations where it can serve as a substrate or reagent.

Discover Novel Inhibitors: In a biological context, HTS can be used to screen the compound against libraries of enzymes or cellular targets to identify potential inhibitory activity. acs.orgnih.gov For instance, multiplexed HTS assays have been successfully used to identify sulfonamide-based inhibitors for specific protein targets. acs.orgnih.gov

Optimize Reaction Conditions: Systematically vary parameters like temperature, solvent, and catalyst to rapidly find the optimal conditions for a desired reaction, a process that is slow and labor-intensive with traditional methods.